REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Br)=[C:4]([Br:8])[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[CH3:15][Si:16](Cl)([CH3:18])[CH3:17].Cl>CCOCC>[Br:1][C:2]1[CH:7]=[C:6]([Si:16]([CH3:18])([CH3:17])[CH3:15])[CH:5]=[C:4]([Br:8])[CH:3]=1
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)Br)Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 35 minutes at −52° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
turned into a solution at −42° C.
|
Type
|
CUSTOM
|
Details
|
appeared at −30° C
|
Type
|
STIRRING
|
Details
|
The suspension was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the Et2O-phase was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated until compound
|
Type
|
CUSTOM
|
Details
|
crystallized out of solution
|
Type
|
WAIT
|
Details
|
The flask was stored overnight at +4° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystalline compound was filtered
|
Type
|
WASH
|
Details
|
washed with a small amount cold pentane
|
Type
|
CUSTOM
|
Details
|
dried under vacuo
|
Type
|
CUSTOM
|
Details
|
A second fraction of crystalline compound was obtained from the filtrate
|
Reaction Time |
35 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |